Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

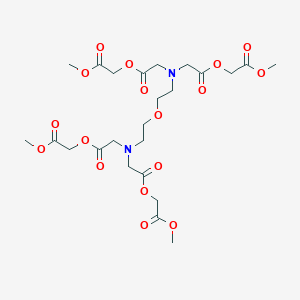

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound with the molecular formula C24H36N2O17 and a molecular weight of 624.55 g/mol . This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid involves multiple steps, typically starting with the reaction of ethylene glycol with chloroacetic acid to form ethylene glycol bis(chloroacetate). This intermediate is then reacted with diethanolamine to produce the bis(2-aminoethyl) ether derivative. The final step involves acetylation with acetic anhydride to yield the tetraacetoxymethyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts to enhance reaction rates .

Analyse Des Réactions Chimiques

Types of Reactions

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The acetoxymethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products have distinct properties and applications in different fields .

Applications De Recherche Scientifique

Calcium Chelation in Cell Biology

One of the primary applications of Tetraacetoxymethyl EGTA is its role as a calcium chelator in cell biology studies. It is used to manipulate intracellular calcium levels, which is crucial for understanding calcium signaling pathways and their effects on cellular processes.

- Case Study : In experiments examining axonal degeneration, Tetraacetoxymethyl EGTA was utilized to investigate the role of calcium in mitochondrial dysfunction. The chelation of calcium ions helped elucidate the mechanisms underlying axonal damage and mitochondrial impairment in neuronal cells .

Western Blotting and Protein Analysis

Tetraacetoxymethyl EGTA is often included in lysis buffers for protein extraction, particularly when analyzing proteins that are sensitive to calcium concentrations.

- Case Study : A study investigating the expression of specific proteins in mouse mucosal cells employed Tetraacetoxymethyl EGTA in the lysis buffer. The results demonstrated improved protein yield and integrity, facilitating accurate western blot analysis .

Inhibition of Enzymatic Activity

The compound serves as an effective inhibitor of certain enzymes that require calcium for activity, making it useful in enzymology studies.

- Case Study : Research on pseudolysin activity showed that Tetraacetoxymethyl EGTA could inhibit this enzyme's function by chelating calcium ions necessary for its activity, thus providing insights into its biochemical pathways .

Data Tables

| Chelator | Calcium Binding Affinity | Application Area |

|---|---|---|

| Tetraacetoxymethyl EGTA | High | Cell biology, enzymology |

| EDTA | Moderate | General chelation |

| EGTA | High | Neuronal studies |

Mécanisme D'action

The mechanism of action of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid primarily involves its chelating properties. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding can regulate the availability of metal ions in various chemical and biological systems, affecting processes such as enzyme activity, signal transduction, and metal ion transport .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethylene glycol-bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid (EGTA): Another chelating agent with similar properties but different structural features.

1,2-Bis(2-aminophenoxy)ethane-N,N,N’,N’-tetraacetic acid (BAPTA): Known for its use in calcium ion regulation in biological systems.

Uniqueness

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its tetraacetoxymethyl groups, which enhance its solubility and stability compared to other chelating agents. This makes it particularly useful in applications requiring high solubility and stability under various conditions .

Activité Biologique

Tetraacetoxymethyl bis(2-aminoethyl) ether N,N,N',N'-tetraacetic acid, commonly referred to as Tetraacetoxymethyl EGTA , is a chelating agent with significant biological activity. This compound is primarily used in biochemical research due to its ability to bind calcium ions and other metal ions, thus influencing various biological processes.

- Chemical Formula : C₁₄H₂₄N₂O₁₀

- Molecular Weight : 392.35 g/mol

- Structure : The compound features two aminoethyl groups connected by a tetraacetic acid moiety, which enables it to act as a potent chelator.

Tetraacetoxymethyl EGTA functions primarily as a calcium chelator. By binding calcium ions, it can modulate intracellular calcium levels, which are crucial for various cellular functions such as signaling pathways, muscle contraction, and neurotransmitter release. The compound has been shown to inhibit calcium-dependent processes, making it useful in studies of calcium signaling and related cellular mechanisms.

Biological Applications

- Calcium Chelation : Tetraacetoxymethyl EGTA is utilized in various experimental setups to study the role of calcium in cellular processes. It effectively reduces free calcium concentrations, allowing researchers to investigate calcium-dependent activities without interference from extracellular calcium levels .

- Cell Signaling Studies : The compound has been employed in studies examining the MAPK/ERK signaling pathway, where it plays a role in understanding how calcium influences cell proliferation and differentiation .

- Neuronal Studies : In neurobiology, Tetraacetoxymethyl EGTA is used to study axonal degeneration and mitochondrial function in neurons. By chelating calcium, it helps elucidate the role of calcium in neuronal health and disease .

Case Study 1: Calcium's Role in Axonal Degeneration

A study investigating the effects of Tetraacetoxymethyl EGTA on axonal degeneration highlighted its effectiveness in reducing mitochondrial dysfunction linked to elevated intracellular calcium levels. The results indicated that chelation of calcium significantly mitigated degeneration in neuronal cultures .

Case Study 2: Modulation of Cell Cycle

Research has demonstrated that Tetraacetoxymethyl EGTA can influence the cell cycle by affecting the G1 phase progression. By lowering intracellular calcium, the compound inhibited cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Data Table

| Property | Tetraacetoxymethyl EGTA | Other Chelators (e.g., EDTA) |

|---|---|---|

| Calcium Binding Affinity | High | Moderate |

| Cellular Impact | Inhibits proliferation | Primarily stabilizes metal ions |

| Applications | Neurobiology, Cancer Research | General laboratory use |

| Mechanism | Calcium chelation | Metal ion stabilization |

Propriétés

IUPAC Name |

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXZWLOCCJOCCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.